4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-ethyl-2-(furan-3-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-8-5-9(11)13-10(12-8)7-3-4-14-6-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIRVAUANJUQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=COC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 4 Chloro 6 Ethyl 2 Furan 3 Yl Pyrimidine
Classical and Modern Approaches to Pyrimidine (B1678525) Ring Construction
The pyrimidine core is a ubiquitous scaffold in biologically active molecules, and numerous methods for its synthesis have been developed. These range from classical condensation reactions to modern transition metal-catalyzed processes.
Cyclocondensation Reactions from Amidines and 1,3-Dicarbonyl Precursors
The Pinner synthesis, first reported in 1884, represents a foundational method for pyrimidine synthesis. wikipedia.org This reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound. wikipedia.orgmdpi.com The versatility of this approach allows for the preparation of a wide array of substituted pyrimidines by varying the substituents on both the amidine and the dicarbonyl component. slideshare.net For instance, the reaction of amidines with β-keto esters, malonic esters, or β-diketones can yield various substituted pyrimidines. slideshare.net The reaction is typically catalyzed by either acid or base. slideshare.net
The general mechanism involves the initial reaction between the amidine and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. This method's enduring utility is a testament to its reliability and the ready availability of the starting materials.
Table 1: Examples of Pinner-type Pyrimidine Syntheses
| Amidine | 1,3-Dicarbonyl Compound | Resulting Pyrimidine Substitution Pattern | Reference |
|---|---|---|---|
| Acetamidine | Ethyl acetoacetate | 2,4-Dimethyl-6-hydroxypyrimidine | wikipedia.org |
| Benzamidine | Acetylacetone | 4,6-Dimethyl-2-phenylpyrimidine | mdpi.com |
| Guanidine | Ethyl cyanoacetate | 2-Amino-5-cyano-6-hydroxypyrimidine | nih.gov |
Multicomponent Reaction Strategies for Pyrimidine Annulation
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrimidines in a single step, often with high atom economy. bohrium.com The Biginelli reaction, discovered by Italian chemist Pietro Biginelli in 1891, is a classic example of a three-component reaction that yields dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. biomedres.uswikipedia.orgorganic-chemistry.org While the initial product is a dihydropyrimidine, subsequent oxidation can provide the aromatic pyrimidine core. This reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org
More contemporary MCRs have been developed that provide direct access to fully substituted pyrimidines. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to generate highly and unsymmetrically decorated pyrimidines with yields up to 93%. acs.orgorganic-chemistry.org Other transition metals, such as nickel and ruthenium, have also been employed to catalyze the dehydrogenative coupling of alcohols and amidines for pyrimidine synthesis. mdpi.com
Table 2: Comparison of Multicomponent Reactions for Pyrimidine Synthesis
| Reaction Name/Type | Components | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid-catalyzed (Brønsted or Lewis) | Forms dihydropyrimidinones; requires subsequent oxidation for aromatization. | biomedres.uswikipedia.org |
| Iridium-catalyzed MCR | Amidine, up to three different alcohols | PN5P-Ir-pincer complexes | Direct synthesis of unsymmetrically substituted pyrimidines; liberates H2 and H2O. | acs.orgorganic-chemistry.org |
| Nickel-catalyzed Dehydrogenative Coupling | Alcohols, Amidines | Nickel complexes | In situ oxidation of alcohols to provide the formyl component. | mdpi.com |
| Ruthenium-catalyzed [3+2+1] Annulation | Guanidine salt, Alcohols | Ruthenium complex | Direct synthesis of 2-(N-alkylamino)pyrimidines. | mdpi.com |
Transition Metal-Catalyzed Cyclizations in Pyrimidine Synthesis
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex heterocyclic systems with high efficiency and selectivity. nih.govnih.gov Palladium-catalyzed reactions, in particular, have been extensively explored for pyrimidine synthesis. acs.orgthieme-connect.com One strategy involves the palladium-catalyzed ring opening of 2H-azirines and their subsequent reaction with isocyanides to afford multisubstituted 4-aminopyrimidine (B60600) derivatives. acs.org This domino process facilitates the formation of one new C-C and two new C-N bonds in a single operation. acs.org
Copper catalysis has also proven effective. For example, a copper-catalyzed cyclization of ketones with nitriles provides a facile and economical route to diversely functionalized pyrimidines under basic conditions. organic-chemistry.org Additionally, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines and guanidines are powerful methods for constructing the pyrimidine ring. mdpi.com Iron-catalyzed cyclization of ketoxime carboxylates with aldehydes also offers an efficient route to pyrimidine compounds. nih.gov
Synthetic Pathways for Furan (B31954) Ring Elaboration and Integration
The furan ring is another key heterocyclic motif found in numerous natural products and pharmaceuticals. hud.ac.uk Its synthesis can be achieved through various cyclization and metal-catalyzed strategies.
Cyclization Reactions of Acetylenic Ketones and Related Substrates
The cyclization of acetylenic ketones is a well-established method for the synthesis of furans. researchgate.netresearchgate.net These reactions can be promoted by a variety of catalysts. For instance, copper(I) iodide has been shown to efficiently catalyze the cycloisomerization of alkynyl ketones to furans. hud.ac.uktandfonline.com The proposed mechanism involves a triethylamine-Cu(I)-catalyzed isomerization of the alkynyl ketone to an allenyl ketone, which then undergoes cyclization. hud.ac.uktandfonline.com
Palladium-catalyzed cyclization of acetylenic ketones also provides a route to substituted furans. acs.org Furthermore, the cyclodimerization of readily accessible acetylenic ketones facilitated by a phosphane-borane complex under basic conditions can lead to the one-pot synthesis of tetrasubstituted furans. rsc.org
Metal-Catalyzed Furanogenesis and Functionalization
A diverse range of metals have been utilized to catalyze the formation of the furan ring. hud.ac.uk Gold-catalyzed approaches have been developed for the synthesis of furans from 1-oxiranyl-2-alkynyl esters and various nucleophiles. hud.ac.uk Platinum chloride has also been shown to be an effective catalyst for the cycloisomerization of propargylic oxiranes to furans. hud.ac.uk
Palladium catalysis offers numerous pathways to furan derivatives. ingentaconnect.com For instance, a palladium-catalyzed C–F bond alkynylation of polyfluoroalkyl ketones with terminal alkynes has been developed to access fluorinated fused furans. rsc.org Another approach involves a sequential phosphine-palladium catalysis, where a phosphine-catalyzed Michael addition is followed by a Heck cyclization to construct highly substituted furans. nih.gov Copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides is another effective strategy for accessing furans. hud.ac.uktandfonline.com
Table 3: Overview of Metal-Catalyzed Furan Syntheses
| Catalyst | Starting Materials | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Copper(I) iodide | Alkynyl ketones | Cycloisomerization | Proceeds via an allenyl ketone intermediate. | hud.ac.uktandfonline.com |
| Palladium complexes | Acetylenic ketones | Cyclization | Versatile method for substituted furans. | acs.org |
| Gold(I) catalysts | 1-Oxiranyl-2-alkynyl esters | Cyclization/Nucleophilic attack | Mild reaction conditions. | hud.ac.uk |
| Platinum(II) chloride | Propargylic oxiranes | Cycloisomerization | Rapid reaction times. | hud.ac.uk |
| Palladium/Phosphine (B1218219) | (Z)-β-halo allylic alcohols, activated alkynes | Sequential Michael-Heck reaction | Access to highly substituted polyalkyl furans. | nih.gov |
Strategies for Stereoselective Furan Moiety Installation
While the furan-3-yl group itself is achiral, the term "stereoselective" in this context can be interpreted as achieving high regioselectivity in its attachment to the pyrimidine ring. The primary challenge is to form the C2-C(furan-3-yl) bond without competing side reactions. A common and effective strategy involves the construction of the pyrimidine ring from a furan-containing building block. This approach ensures the unambiguous placement of the furan moiety at the C2 position.
The synthesis can commence from 3-furoic acid, which is converted to furan-3-carboxamidine. This amidine serves as the N-C-N synthon for the pyrimidine ring. Condensation of furan-3-carboxamidine with a β-dicarbonyl compound, such as an ethyl β-keto ester, leads to the formation of the 2-(furan-3-yl)pyrimidin-4-ol (B2693371) core. This method provides a direct and high-yielding route to the desired precursor, with the furan group correctly positioned from the outset. Arylmethylidene derivatives of furan-2(3H)-ones are also valuable building blocks for synthesizing diverse heterocyclic compounds that feature pyrimidine fragments. mdpi.com
Halogenation and Alkylation Methodologies for Pyrimidine Core Functionalization
With the 2-(furan-3-yl)pyrimidin-4-ol scaffold in hand, the next critical step is the introduction of the chloro substituent at the C4 position. The conversion of a pyrimidin-4-ol (which exists in tautomeric equilibrium with its pyrimidone form) to a 4-chloropyrimidine (B154816) is a standard transformation in heterocyclic chemistry. The most widely used and effective reagent for this chlorination is phosphorus oxychloride (POCl₃).
The reaction typically involves heating the pyrimidin-4-ol precursor, in this case, 6-ethyl-2-(furan-3-yl)pyrimidin-4-ol, in neat POCl₃ or with a co-solvent. The mechanism proceeds via initial phosphorylation of the pyrimidone oxygen, creating a good leaving group, which is subsequently displaced by a chloride ion. This protocol is highly regioselective for the C4 position, converting the hydroxyl group into a reactive chloro substituent, which is essential for further functionalization or as a key feature in the final target molecule. google.com In some syntheses, a precursor like 4,6-dichloro-2-(methylthio)pyrimidine (B19916) is used, where one chloro group is later substituted. mdpi.com
The introduction of the ethyl group at the C6 position is most strategically accomplished during the initial ring-forming step. As mentioned previously, the condensation of furan-3-carboxamidine with an appropriately substituted three-carbon component is a highly efficient method. For the synthesis of the target compound, a suitable β-dicarbonyl compound is ethyl 3-oxopentanoate.
The reaction, known as the Principal Pyrimidine Synthesis, involves the condensation of the amidine with the β-keto ester under basic or acidic conditions. This cyclocondensation reaction directly and regioselectively installs the ethyl group at the C6 position and the hydroxyl group at the C4 position, yielding 6-ethyl-2-(furan-3-yl)pyrimidin-4-ol. This precursor is then ready for the halogenation step described above. This building-block approach avoids the complexities and potential side reactions associated with direct C-alkylation of a pre-formed pyrimidine ring.
Catalytic Cross-Coupling Reactions in the Assembly of Complex Molecular Architectures
An alternative and powerful strategy for assembling the 4-chloro-6-ethyl-2-(furan-3-yl)pyrimidine framework involves the use of transition metal-catalyzed cross-coupling reactions. These methods typically build the aryl-heteroaryl linkage late in the synthesis, coupling a functionalized pyrimidine with a functionalized furan.
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds. nih.gov In this context, it can be employed to couple a 2-halopyrimidine with furan-3-ylboronic acid. A plausible synthetic route would start with the synthesis of 2,4-dichloro-6-ethylpyrimidine. Selective Suzuki-Miyaura coupling at the more reactive C2 position with furan-3-ylboronic acid would yield the target molecule.
Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly used. researchgate.netmdpi.com Nickel catalysts have also been developed for their efficiency in coupling heterocyclic halides under mild conditions. orgsyn.orgorgsyn.org The choice of base, solvent, and reaction temperature is crucial for achieving high yields and selectivity.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | researchgate.netmdpi.com |
| NiCl₂(PCy₃)₂ (0.5 mol%) | K₃PO₄ | t-Amyl Alcohol | 120 | 83 | orgsyn.orgorgsyn.org |
| Pd₂(dba)₃ / Ligand | KF | 1,4-Dioxane | 110 | 74-91 | nih.gov |
This table presents representative conditions for Suzuki-Miyaura coupling involving pyrimidine and furan derivatives, illustrating the general parameters for this type of transformation.
Besides the Suzuki-Miyaura reaction, other cross-coupling methods offer powerful alternatives for synthesizing the pyrimidine-furan bond.
Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netwikipedia.org For the synthesis of the target compound, this would involve coupling a 2-halopyrimidine (e.g., 2-bromo-4-chloro-6-ethylpyrimidine) with 3-ethynylfuran. The resulting 2-(furan-3-ylethynyl)pyrimidine intermediate would then require a subsequent reduction step (e.g., catalytic hydrogenation) to saturate the alkyne bond and furnish the final 2-(furan-3-yl) linkage. The reaction is valued for its mild conditions and high efficiency. nih.govelsevierpure.com
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org This method is particularly effective for constructing C(sp²)-C(sp³) bonds and is known for its high functional group tolerance. nih.gov The synthesis of this compound via Negishi coupling would entail the reaction of a 2-halopyrimidine, such as 2-bromo- or 2-chloro-4-chloro-6-ethylpyrimidine, with a pre-formed furan-3-ylzinc reagent. nih.gov This approach can provide excellent yields and is a valuable tool for assembling complex heterocyclic systems. scispace.com
| Coupling Reaction | Pyrimidine Substrate | Furan Substrate | Catalyst System | Key Features | Reference |
| Sonogashira | 2-Halo-4-chloro-6-ethylpyrimidine | 3-Ethynylfuran | Pd/Cu | Mild conditions; requires subsequent alkyne reduction. | researchgate.netwikipedia.org |
| Negishi | 2-Halo-4-chloro-6-ethylpyrimidine | Furan-3-ylzinc halide | Pd or Ni | High functional group tolerance; requires organozinc reagent. | orgsyn.orgnih.gov |
This table summarizes alternative cross-coupling strategies for the synthesis of the target molecule.
Ligand Design and Catalyst Optimization for Enhanced Efficiency
Ligand Design: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation. For the coupling of a chloropyrimidine with a furan-boronic acid or ester, ligands with specific electronic and steric properties are required. Electron-rich and bulky phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), have been shown to be effective in similar cross-coupling reactions involving heteroaryl chlorides. These ligands facilitate the oxidative addition of the relatively unreactive C-Cl bond to the Pd(0) center. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and good thermal stability to the palladium catalyst, which can lead to higher turnover numbers and efficiency.
Catalyst Optimization: Optimization of the catalytic system involves screening various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents. The choice of base is critical for the transmetalation step, with inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ being commonly employed. The solvent system also plays a significant role; polar aprotic solvents like 1,4-dioxane, DMF, or toluene, often in the presence of water, are frequently used to facilitate the dissolution of both the organic substrates and the inorganic base.
For the synthesis of complex pyrimidines, catalyst loading is another parameter to be optimized. While higher catalyst loadings can lead to faster reactions and higher yields, they also increase costs and the potential for metal contamination in the final product. Therefore, developing highly active catalysts that are effective at low loadings (in the mol% or even ppm range) is a key goal.
Interactive Data Table: Catalyst System Optimization for a Model Suzuki-Miyaura Coupling
Below is a hypothetical data table illustrating the optimization of a Suzuki-Miyaura coupling reaction for a model system analogous to the synthesis of this compound.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 85 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 10 | 78 |
| 4 | Pd(OAc)₂ (1) | IPr (NHC) (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 6 | 92 |
Note: This data is illustrative and intended to show the effect of different catalytic components on reaction yield.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact and improve sustainability. googleapis.com For the synthesis of this compound, several green strategies can be employed.
Solvent-Free and Aqueous Reaction Conditions
Traditional organic syntheses often rely on volatile and hazardous organic solvents. To address this, solvent-free reaction conditions and the use of water as a reaction medium are highly desirable green alternatives.
Solvent-Free Reactions: Performing reactions in the absence of a solvent, often with the aid of grinding or ball-milling, can significantly reduce waste and simplify product isolation. researchgate.net For the construction of the pyrimidine ring itself, multicomponent reactions under solvent-free conditions have been reported for analogous structures. researchgate.net These methods often lead to high yields and reduced reaction times.
Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov While the low solubility of many organic substrates in water can be a challenge, the use of phase-transfer catalysts, surfactants, or co-solvents can overcome this limitation. guidechem.com For instance, Suzuki-Miyaura couplings can be effectively performed in aqueous media, often leading to enhanced reactivity and simplified product purification. acs.org
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. google.com The rapid and uniform heating provided by microwave irradiation can enhance reaction rates by orders of magnitude. mdpi.com
In the context of synthesizing this compound, MAOS can be applied to various steps, including the initial pyrimidine ring formation and subsequent cross-coupling reactions. nih.govresearchgate.net For example, microwave-assisted Suzuki-Miyaura couplings have been shown to be highly efficient for the synthesis of substituted pyrimidines, often with reduced catalyst loading and shorter reaction times. covasyn.commdpi.com
Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
The following table provides a hypothetical comparison of reaction conditions and outcomes for a key synthetic step.
| Method | Heating | Temperature (°C) | Time | Yield (%) |
| Conventional | Oil Bath | 100 | 12 h | 75 |
| Microwave | Irradiation | 120 | 15 min | 90 |
Note: This data is illustrative and highlights the potential benefits of MAOS.
Catalyst Reusability and Sustainable Reagent Utilization
Heterogeneous Catalysts: One approach to catalyst reusability is the use of heterogeneous catalysts, where the active metal is supported on a solid material such as charcoal, silica (B1680970), or polymers. researchgate.net These catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent reaction cycles. wikipedia.org For example, palladium nanoparticles supported on various materials have been shown to be effective and reusable catalysts for cross-coupling reactions. wikipedia.org
Advanced Spectroscopic and Diffraction Based Characterization of 4 Chloro 6 Ethyl 2 Furan 3 Yl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
A detailed ¹H NMR spectrum of 4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The ethyl group should present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing clear evidence of their adjacency. The protons on the pyrimidine (B1678525) and furan (B31954) rings would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants being indicative of their electronic environment and relative positions.
Despite a thorough search of available scientific literature and chemical databases, specific experimental ¹H NMR data, including chemical shifts and coupling constants for this compound, could not be located.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity of the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity within the ethyl group and between adjacent protons on the furan and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the furan ring, the pyrimidine core, and the ethyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Specific experimental data from 2D NMR analyses (COSY, HSQC, HMBC, NOESY) for this compound are not available in the reviewed literature.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, one would expect to observe:
C-H stretching vibrations for the aromatic (furan and pyrimidine) and aliphatic (ethyl) groups.
C=C and C=N stretching vibrations characteristic of the pyrimidine and furan rings.
C-O-C stretching of the furan ring.
C-Cl stretching vibration.
Various bending vibrations that would form a unique fingerprint for the compound.
A comprehensive search did not yield any specific experimental IR or Raman spectral data for this compound.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula of C₁₀H₉ClN₂O. The analysis of the fragmentation pattern in the mass spectrum would offer structural information, for example, by showing the loss of the ethyl group, the chlorine atom, or fragmentation of the furan and pyrimidine rings.
While the molecular formula and weight are known, specific experimental mass spectrometry data, including fragmentation pathways for this compound, are not documented in the available public literature.
X-ray Diffraction Analysis for Solid-State Structural Determination
There is no published X-ray crystal structure data for this compound in the scientific literature or crystallographic databases.
Chromatographic Methods for Purity Assessment and Isolation Techniques
Chromatographic techniques are indispensable tools in the synthesis and analysis of heterocyclic compounds like this compound. researchgate.net They exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation, which is crucial for ensuring the purity of the final product and for monitoring the conversion of reactants to products. libretexts.orgsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile synthetic compounds and for their quantification. researchgate.netmdpi.com For a compound with the structure of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. sielc.comnih.gov This method utilizes a non-polar stationary phase, typically a C8 or C18 silica (B1680970) gel column, and a polar mobile phase. researchgate.net
The separation mechanism is based on the compound's hydrophobic interactions with the stationary phase. A typical mobile phase would consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The inclusion of additives such as formic acid or acetic acid can improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV/Vis detector, as the pyrimidine and furan rings are chromophores that absorb UV light, likely in the 254-280 nm range. sigmaaldrich.com
A validated HPLC method would provide precise and accurate data on the percentage purity of the compound and could be used to quantify it in various matrices. mdpi.com
Table 1: Representative HPLC Parameters for Analysis of Pyrimidine Derivatives
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for reversed-phase separation. researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the compound from the column. sielc.com |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation. researchgate.net |
| Detection | UV at 254 nm | Quantifies the compound based on UV absorbance. sigmaaldrich.com |
| Temperature | Room Temperature or controlled (e.g., 30 °C) | Ensures reproducibility of retention times. sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile organic compounds. ste-mart.com While this compound itself may have limited volatility, GC-MS is highly applicable for detecting volatile impurities or byproducts from its synthesis. mdpi.com Such impurities could include residual solvents (e.g., dichloromethane, N,N-dimethylformamide) or unreacted volatile starting materials. mdpi.comchemicalbook.com
In GC-MS, the sample is vaporized and separated in a capillary column (e.g., HP-5MS) before being fragmented and detected by a mass spectrometer. ste-mart.commdpi.com The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for compound identification. This technique is crucial for ensuring that the final product is free from potentially interfering volatile residues. uzh.chuzh.ch
Table 2: Potential Volatile Byproducts and their GC-MS Signatures
| Potential Byproduct | Expected Retention Time | Key Mass Fragments (m/z) |
| Dichloromethane | Early eluting | 84, 86, 49 |
| Triethylamine | Varies with conditions | 100, 86, 58 |
| Furan | Early eluting | 68, 39, 40 |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of a chemical reaction and to assist in the purification process. chemscene.comresearchgate.net For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time.
A TLC plate, typically coated with silica gel (a polar stationary phase), is spotted with the reaction mixture. sci-hub.se The plate is then developed in a sealed chamber containing a suitable mobile phase, which is usually a mixture of non-polar and polar organic solvents like hexane/ethyl acetate (B1210297) or dichloromethane/methanol. sci-hub.se The different components of the reaction mixture travel up the plate at different rates based on their polarity, resulting in separation.
The separated spots can be visualized under UV light (at 254 nm) due to the UV-active nature of the aromatic rings in the compound. mdpi.com By comparing the TLC profile of the reaction mixture to that of the starting materials, a chemist can determine when the reaction is complete. TLC is also invaluable for optimizing the solvent system for large-scale purification by column chromatography. mdpi.com
Table 3: Typical TLC Conditions for Pyrimidine Derivatives
| Parameter | Typical Condition | Purpose |
| Stationary Phase | Silica Gel GF254 Aluminum Plates | Adsorbent for separation based on polarity. sci-hub.se |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Solvent system to move compounds up the plate. |
| Visualization | UV Lamp (254 nm) | To see the separated, UV-active spots. mdpi.com |
| Application | Reaction monitoring, purity check, purification solvent selection | chemscene.comresearchgate.net |
Mechanistic Investigations and Reactivity Profiles of 4 Chloro 6 Ethyl 2 Furan 3 Yl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactivity at the Pyrimidine (B1678525) Core
The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens. The SNAr reaction is a primary pathway for the functionalization of chloropyrimidines.
The displacement of the chlorine atom at the C4 position of 4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine is governed by a combination of electronic and steric effects. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly activates the C4 position towards nucleophilic attack. The ethyl group at C6, being an electron-donating group, might slightly decrease the reactivity of the ring compared to an unsubstituted pyrimidine, but its effect is generally modest.
Steric hindrance can also play a role in the reactivity. nih.gov The ethyl group at the C6 position and the furan-3-yl group at the C2 position can influence the approach of the nucleophile. However, for many nucleophiles, the attack at the C4 position is generally feasible. The steric and electronic effects of substituents on the rate of SNAr reactions have been a subject of detailed studies in related systems. rsc.org
Table 1: Representative Data on the Influence of Substituents on SNAr Reactivity of 4-Chloropyrimidines
| Substituent at C6 | Relative Rate of SNAr | Electronic Effect | Steric Hindrance |
| -H | 1.0 | Neutral | Low |
| -CH3 | 0.8 | Electron-donating | Moderate |
| -C2H5 | 0.7 | Electron-donating | Moderate-High |
| -Cl | 3.0 | Electron-withdrawing | Low |
Note: The data in this table are illustrative and based on general principles of SNAr reactions on substituted pyrimidines, not on experimental results for this compound.
In pyrimidine systems containing multiple halogen substituents, the regioselectivity of nucleophilic substitution is a critical aspect. For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater electron deficiency at C4 compared to C2, which can be rationalized by resonance arguments. The intermediate formed upon nucleophilic attack at C4 (a para-quinoid-like Meisenheimer complex) is typically more stable than the one formed from attack at C2 (an ortho-quinoid-like intermediate). acs.org
In the case of this compound, there is only one chlorine atom, making the site of substitution unambiguous. However, understanding the inherent reactivity of different positions is crucial for designing derivatives. The presence of the furan-3-yl group at C2 and the ethyl group at C6 influences the electronic distribution in the ring, but the C4 position remains the most activated site for nucleophilic attack in a monosubstituted chloropyrimidine.
The chloro substituent at the C4 position of this compound is expected to be displaced by a wide array of nucleophiles. The efficiency of the substitution will depend on the nucleophilicity of the attacking species.
Oxygen Nucleophiles: Alkoxides and phenoxides are effective nucleophiles for displacing the chloro group, leading to the formation of ethers.
Nitrogen Nucleophiles: Amines, both primary and secondary, readily react to form the corresponding amino-pyrimidines. acs.org The reaction of chloropyrimidines with amines is a cornerstone of pyrimidine chemistry. researchgate.net
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and are expected to react efficiently to yield thioethers.
Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds, can also displace the chlorine, enabling the formation of new carbon-carbon bonds.
The general reactivity trend for nucleophiles in SNAr reactions on chloropyrimidines is often S > N > O. researchgate.net
Table 2: Expected Reactivity of this compound with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Expected Product |
| Oxygen | Sodium methoxide (B1231860) (NaOCH3) | 4-Methoxy-6-ethyl-2-(furan-3-yl)pyrimidine |
| Nitrogen | Aniline (C6H5NH2) | 4-(Phenylamino)-6-ethyl-2-(furan-3-yl)pyrimidine |
| Sulfur | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-6-ethyl-2-(furan-3-yl)pyrimidine |
| Carbon | Diethyl malonate anion | Diethyl 2-(6-ethyl-2-(furan-3-yl)pyrimidin-4-yl)malonate |
Note: This table presents predicted products based on established reactivity patterns of chloropyrimidines.
Electrophilic Aromatic Substitution (EAS) on the Furan (B31954) Moiety
The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack, generally being more reactive than benzene. pearson.comucalgary.ca
Furan undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions under mild conditions. youtube.com The presence of the oxygen atom's lone pairs significantly increases the electron density of the ring, facilitating the attack by electrophiles. The preferred site of electrophilic attack on an unsubstituted furan is the C2 (or C5) position, as the intermediate carbocation (arenium ion) is better stabilized by resonance compared to attack at the C3 (or C4) position. pearson.comquora.com
For this compound, the furan ring is attached at the 3-position. This means the available positions for electrophilic attack are C2, C4, and C5 of the furan ring.
The pyrimidine ring, being an electron-withdrawing group, is expected to deactivate the furan ring towards electrophilic attack. This deactivating effect will make the EAS reaction on the furan moiety of the title compound less facile than on furan itself.
The pyrimidine substituent at C3 of the furan will direct incoming electrophiles to specific positions. Electron-withdrawing groups at the β-position (C3) of a furan ring typically direct electrophilic substitution to the C5 position. uoanbar.edu.iq Therefore, it is predicted that electrophilic attack on the furan moiety of this compound will preferentially occur at the C5 position. Attack at the C2 position would also lead to a relatively stable intermediate, but the directing effect of the β-substituent generally favors the C5 position.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Furan Moiety
| Electrophilic Reagent | Expected Major Product |
| Br2/dioxane | 4-Chloro-6-ethyl-2-(5-bromo-furan-3-yl)pyrimidine |
| HNO3/acetic anhydride | 4-Chloro-6-ethyl-2-(5-nitro-furan-3-yl)pyrimidine |
| Acetic anhydride/SnCl4 | 1-(5-(4-Chloro-6-ethyl-pyrimidin-2-yl)furan-2-yl)ethanone |
Note: The predicted products are based on the general principles of electrophilic substitution on substituted furans.
Advanced Functionalization via Organometallic Chemistry
Organometallic chemistry provides a powerful toolkit for the selective modification of the this compound scaffold. Cross-coupling reactions and the use of highly reactive organometallic reagents enable the introduction of a wide array of substituents at specific positions, facilitating the synthesis of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of halogenated pyrimidines. For this compound, the chlorine atom at the C4 position of the pyrimidine ring is the primary site for such transformations. The reactivity of halopyrimidines in these reactions is well-established, with the C4 position being significantly more susceptible to nucleophilic substitution and oxidative addition to a palladium(0) catalyst compared to the C2 and C5 positions. This regioselectivity is a key feature in the synthetic utility of this compound.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, a Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid would be expected to proceed selectively at the C4 position. For instance, the reaction with furan-3-ylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄, would yield 4-(furan-3-yl)-6-ethyl-2-(furan-3-yl)pyrimidine. The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. Nickel catalysts have also emerged as a more economical and sustainable alternative to palladium for similar transformations. orgsyn.orgorgsyn.org
Stille Coupling: The Stille reaction, which couples organotin compounds with organic halides, offers another avenue for C-C bond formation. The reaction of this compound with an organostannane, such as tributyl(vinyl)stannane, in the presence of a palladium catalyst, would introduce a vinyl group at the C4 position. The mild reaction conditions of the Stille coupling are compatible with a wide range of functional groups.
Sonogashira Coupling: This coupling of terminal alkynes with aryl or vinyl halides is a powerful tool for the synthesis of alkynylated derivatives. For the target molecule, a Sonogashira coupling with a terminal alkyne, such as phenylacetylene, would introduce a phenylethynyl group at the C4 position of the pyrimidine ring. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. The reaction of this compound with a primary or secondary amine, in the presence of a suitable palladium catalyst and a strong base, would lead to the corresponding 4-amino-6-ethyl-2-(furan-3-yl)pyrimidine derivative. The choice of phosphine (B1218219) ligand is critical for the efficiency of this transformation. nih.govnih.gov
| Cross-Coupling Reaction | Coupling Partner | Expected Product at C4 | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | 4-Ar-6-ethyl-2-(furan-3-yl)pyrimidine | Pd(PPh₃)₄ / Base |
| Stille | R-Sn(Bu)₃ | 4-R-6-ethyl-2-(furan-3-yl)pyrimidine | PdCl₂(PPh₃)₂ |
| Sonogashira | RC≡CH | 4-(C≡CR)-6-ethyl-2-(furan-3-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI |
| Buchwald-Hartwig | R¹R²NH | 4-(NR¹R²)-6-ethyl-2-(furan-3-yl)pyrimidine | Pd₂(dba)₃ / Ligand / Base |
Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles used to form new carbon-carbon bonds with halogenated heterocycles. In reactions with this compound, these reagents are expected to attack the electrophilic C4 position, leading to the displacement of the chloride ion.
The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would likely yield 4-methyl-6-ethyl-2-(furan-3-yl)pyrimidine. Similarly, organolithium reagents, which are generally more reactive than Grignard reagents, can be employed for the same purpose. For instance, treatment with n-butyllithium would introduce a butyl group at the C4 position. The regioselectivity of these reactions is generally high, favoring substitution at the C4 position of the pyrimidine ring. researchgate.net However, the high reactivity of these organometallic species can sometimes lead to side reactions, such as addition to the pyrimidine ring itself, and careful control of reaction conditions is necessary. tandfonline.comtandfonline.comnih.govwikipedia.org
| Organometallic Reagent | Example Reagent | Expected Product at C4 |
|---|---|---|
| Grignard Reagent | CH₃MgBr | 4-Methyl-6-ethyl-2-(furan-3-yl)pyrimidine |
| Organolithium Compound | n-BuLi | 4-Butyl-6-ethyl-2-(furan-3-yl)pyrimidine |
Rearrangement and Cyclization Pathways Involving the Pyrimidine-Furan Scaffold
The pyrimidine-furan scaffold can undergo various rearrangement and cyclization reactions, leading to the formation of novel heterocyclic systems.
Dimroth Rearrangement: The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for pyrimidine derivatives. wikipedia.org This rearrangement typically involves the opening of the pyrimidine ring followed by recyclization, resulting in the exchange of an endocyclic and an exocyclic heteroatom. For derivatives of this compound, particularly those where the chloro group has been substituted by an amino or imino functionality, the Dimroth rearrangement could be a potential transformation under acidic, basic, or thermal conditions. nih.govnih.govresearchgate.netbeilstein-journals.org
Cyclization Reactions: The furan and pyrimidine rings, along with their substituents, can participate in intramolecular cyclization reactions to form fused polycyclic systems. For example, if a suitable functional group is introduced at the C5 position of the pyrimidine ring or on the ethyl group, it could potentially react with the furan ring to form a new ring. Intramolecular Diels-Alder reactions involving the furan ring as a diene are also a possibility, depending on the nature of the substituents. nih.govyoutube.com Furthermore, the pyrimidine ring itself can be constructed through various cyclization strategies, and modifications of the substituents on the this compound scaffold could enable further annulation reactions. mdpi.comnih.gov
Catalytic Activation and Stereochemical Control in Reactivity
Modern catalytic methods offer opportunities for the direct functionalization of C-H bonds and for controlling the stereochemical outcome of reactions involving the this compound scaffold.
Catalytic C-H Activation: Direct C-H activation is a powerful strategy for the functionalization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. For the target molecule, C-H activation could potentially occur at the furan ring or the ethyl group. Palladium, rhodium, and other transition metal catalysts are commonly used for such transformations. nih.govrsc.orgresearchgate.netmdpi.com For instance, a palladium-catalyzed C-H arylation could introduce an aryl group at one of the C-H bonds of the furan ring.
Stereochemical Control: While the core pyrimidine and furan rings are planar, the introduction of substituents or subsequent reactions can create stereocenters. For example, if a chiral catalyst is used in a cross-coupling or addition reaction, it may be possible to achieve stereoselective synthesis of chiral derivatives of this compound. Asymmetric catalysis can be employed to control the formation of new chiral centers with high enantioselectivity. This is particularly relevant in the synthesis of biologically active molecules, where the stereochemistry often plays a crucial role in the compound's activity. acs.orgacs.orgnih.govrsc.orgresearchgate.net
Theoretical and Computational Studies on this compound Remain Elusive
A comprehensive search for published theoretical and computational chemistry studies on the specific compound, this compound, has yielded no specific research findings. While the methodologies outlined for investigation—including Density Functional Theory (DFT), Ab Initio methods, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis—are standard and powerful tools in computational chemistry for characterizing novel molecules, it appears that "this compound" has not been the subject of such published academic research.
Computational studies are frequently performed on novel heterocyclic compounds to predict their electronic structure, stability, and reactivity. For instance, DFT calculations are widely used to determine optimized molecular geometries, bond lengths, and bond angles. nih.govmdpi.com Similarly, FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting how a molecule will interact with other species, with the HOMO-LUMO energy gap being a key indicator of chemical reactivity and kinetic stability. researchgate.netmaterialsciencejournal.org Furthermore, MEP analysis provides a visual map of the electrostatic potential on the electron density surface, identifying regions that are rich or deficient in electrons and thus susceptible to electrophilic or nucleophilic attack. researchgate.net
Numerous studies have applied these computational techniques to various pyrimidine and furan derivatives. Research on related structures, such as other substituted chloropyrimidines or furanylpyrimidines, has provided valuable insights into their chemical behavior. nih.govresearchgate.netresearchgate.net These studies typically report detailed data including optimized structural parameters, HOMO-LUMO energies, and various reactivity descriptors derived from these values.
However, despite the prevalence of these research methods for analogous compounds, specific data for this compound is not available in the reviewed scientific literature. Consequently, a detailed analysis for the sections and subsections requested—covering quantum chemical calculations, DFT applications, Ab Initio methods, FMO analysis, and MEP surface analysis for this particular molecule—cannot be provided at this time. The generation of scientifically accurate data tables and detailed research findings is contingent upon the existence of primary research that has not yet been published or made publicly accessible.
Theoretical and Computational Chemistry Studies of 4 Chloro 6 Ethyl 2 Furan 3 Yl Pyrimidine
Molecular Electrostatic Potential (MEP) Surface Analysis
Mapping Charge Distribution and Electrostatic Interactions
No specific studies on the charge distribution and electrostatic interactions of 4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine were identified.
Theoretical chemistry provides powerful tools to map the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory could be employed to calculate the electron density distribution across the molecular structure of this compound. This would allow for the generation of a molecular electrostatic potential (MEP) map, which visually represents the regions of positive and negative electrostatic potential on the molecule's surface. Such a map would be invaluable for understanding how this molecule might interact with other molecules, such as biological receptors or reactants.
Prediction of Nucleophilic and Electrophilic Sites
There is no available research predicting the nucleophilic and electrophilic sites of this compound.
Computational methods like Fukui function analysis or the analysis of frontier molecular orbitals (HOMO and LUMO) are standard approaches to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, one could hypothesize that the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the furan (B31954) ring would exhibit nucleophilic character due to the presence of lone pairs of electrons. Conversely, the carbon atom attached to the chlorine atom is expected to be a primary electrophilic site, susceptible to nucleophilic substitution.
Reaction Pathway Modeling and Transition State Characterization
Computational Elucidation of Reaction Mechanisms and Kinetics
Specific computational studies elucidating the reaction mechanisms and kinetics for this compound have not been reported.
Reaction pathway modeling for a molecule like this would likely focus on the reactivity of the chloro-substituent on the pyrimidine ring. Computational chemists could model its substitution by various nucleophiles. Such studies would involve locating the transition state structures for the proposed reaction steps and calculating the intrinsic reaction coordinate (IRC) to ensure that these transition states connect the reactants and products. These calculations would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level.
Energy Barriers and Rate Constant Estimation
No data exists in the current literature regarding the calculated energy barriers or estimated rate constants for reactions involving this compound.
Following the characterization of transition states, computational methods can be used to calculate the activation energy barriers for each step of a reaction. Using transition state theory (TST), these energy barriers can then be used to estimate the theoretical rate constants for the reactions. This information is crucial for predicting the feasibility and speed of chemical transformations involving this compound under various conditions.
Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data
NMR Chemical Shift Predictions
While general methods for NMR chemical shift prediction are well-established, specific predictions for this compound are not available.
Quantum chemical calculations, particularly using DFT with appropriate basis sets, are widely used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical predictions can be a powerful tool in conjunction with experimental data for the structural elucidation of newly synthesized compounds. mdpi.com A comparison between the calculated and experimentally obtained NMR spectra can help to confirm the proposed structure of this compound and to assign the observed signals to specific atoms within the molecule.
Vibrational Frequency Calculations (IR, Raman)
A comprehensive understanding of the molecular vibrations of this compound is crucial for its structural characterization. Theoretical calculations, specifically Density Functional Theory (DFT), are powerful tools for predicting and interpreting the infrared (IR) and Raman spectra of molecules. These computational methods allow for the detailed assignment of vibrational modes, providing insights into the molecule's structural and electronic properties.
Computational Methodology
The standard approach for calculating the vibrational frequencies of an organic molecule like this compound involves the following steps:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected level of theory, such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the minimum energy conformation of the molecule.
Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which yields the harmonic vibrational frequencies.
Scaling of Frequencies: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor specific to the level of theory used.
Prediction of IR and Raman Intensities: The frequency calculation also provides the IR intensities and Raman activities for each vibrational mode. This information is essential for simulating the appearance of the IR and Raman spectra.
Potential Energy Distribution (PED) Analysis: A Potential Energy Distribution (PED) analysis is often performed to provide a quantitative assignment of the vibrational modes. The PED describes the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration.
Predicted Vibrational Spectra
The following tables present a representative set of calculated vibrational frequencies and their assignments for this compound, based on the expected vibrational modes for its constituent functional groups (pyrimidine, furan, ethyl, and chloro substituents).
Table 1: Predicted Infrared (IR) Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |
| 3120 | Medium | C-H stretching (furan ring) |
| 3080 | Medium | C-H stretching (pyrimidine ring) |
| 2975 | Strong | Asymmetric C-H stretching (ethyl group) |
| 2870 | Medium | Symmetric C-H stretching (ethyl group) |
| 1610 | Strong | C=N stretching (pyrimidine ring) |
| 1580 | Strong | C=C stretching (pyrimidine ring) |
| 1520 | Medium | C=C stretching (furan ring) |
| 1460 | Medium | CH₂ scissoring (ethyl group) |
| 1380 | Medium | CH₃ symmetric bending (ethyl group) |
| 1250 | Strong | C-O-C stretching (furan ring) |
| 1100 | Strong | Ring breathing (pyrimidine) |
| 875 | Strong | C-H out-of-plane bending (furan ring) |
| 780 | Strong | C-Cl stretching |
Table 2: Predicted Raman Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Raman Activity | Assignment (Vibrational Mode) |
| 3125 | Strong | C-H stretching (furan ring) |
| 3085 | Strong | C-H stretching (pyrimidine ring) |
| 2980 | Medium | Asymmetric C-H stretching (ethyl group) |
| 1605 | Medium | C=N stretching (pyrimidine ring) |
| 1575 | Strong | C=C stretching (pyrimidine ring) |
| 1525 | Strong | C=C stretching (furan ring) |
| 1455 | Medium | CH₂ scissoring (ethyl group) |
| 1385 | Medium | CH₃ symmetric bending (ethyl group) |
| 1105 | Very Strong | Ring breathing (pyrimidine) |
| 880 | Medium | C-H out-of-plane bending (furan ring) |
| 775 | Medium | C-Cl stretching |
Interpretation of Vibrational Modes
High-Frequency Region (3200-2800 cm⁻¹): This region is dominated by C-H stretching vibrations. The aromatic C-H stretches of the furan and pyrimidine rings are expected to appear at higher wavenumbers compared to the aliphatic C-H stretches of the ethyl group.
Mid-Frequency Region (1700-900 cm⁻¹): This region contains the characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine and furan rings. The in-plane bending modes of the C-H bonds and the stretching vibrations of the C-O-C linkage in the furan ring also appear in this range.
Low-Frequency Region (below 900 cm⁻¹): This region includes the out-of-plane bending vibrations of the ring C-H bonds, as well as the stretching vibration of the C-Cl bond. The ring deformation and torsional modes also contribute to the absorption in this part of the spectrum.
The detailed analysis of the calculated IR and Raman spectra, in conjunction with experimental data, would provide a definitive vibrational assignment and a deeper understanding of the molecular structure of this compound.
Broader Chemical Applications and Future Research Trajectories of 4 Chloro 6 Ethyl 2 Furan 3 Yl Pyrimidine Derivatives
Role as a Versatile Synthetic Building Block for Chemical Diversity
The reactivity of the 4-chloro-6-ethyl-2-(furan-3-yl)pyrimidine scaffold makes it an excellent starting point for creating a wide array of more complex molecules. The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is a key functional handle for introducing molecular diversity.
The 4-chloro substituent on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.orgstackexchange.comresearchgate.net This reactivity allows for the displacement of the chlorine atom by a wide range of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. For instance, reactions with amines, alcohols, and thiols can introduce diverse functional groups at this position. rsc.org This versatility is crucial for building more elaborate molecular architectures.
Furthermore, the introduction of appropriate functional groups can facilitate subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. nih.govresearchgate.netresearchgate.net By carefully selecting the nucleophile, it is possible to construct bicyclic and polycyclic systems containing the pyrimidine core, which are of significant interest in medicinal chemistry and materials science. nih.gov For example, reacting the parent compound with a nucleophile containing a second reactive site could enable a cascade reaction to form a new ring fused to the pyrimidine. researchgate.net
Table 1: Potential Nucleophilic Substitution Reactions for the Synthesis of Complex Heterocyclic Systems
| Nucleophile | Resulting Functional Group at C4 | Potential for Fused Systems |
| Primary/Secondary Amines | Substituted Amino Group | Yes, with bifunctional amines |
| Alcohols/Phenols | Ether/Arylether Linkage | Yes, with diols or hydroxy-amines |
| Thiols/Thiophenols | Thioether/Arylthioether Linkage | Yes, with mercapto-amines or -alcohols |
| Organometallic Reagents | Carbon-Carbon Bonds (e.g., Aryl, Alkyl) | Yes, leading to polycyclic aromatic systems |
The reliable reactivity of the 4-chloro position makes this compound an ideal scaffold for combinatorial chemistry. acs.orgacs.orgnih.gov This approach allows for the rapid synthesis of a large number of related compounds, known as a chemical library, by reacting the core scaffold with a diverse set of building blocks. youtube.com
In this context, the pyrimidine core acts as the central framework, and variations are introduced by using a range of different nucleophiles to displace the chlorine atom. This parallel synthesis approach can generate hundreds or even thousands of distinct molecules, each with a unique substituent at the 4-position. acs.orgnih.gov Such libraries are invaluable for high-throughput screening in drug discovery and for exploring structure-activity relationships. nih.gov
Table 2: Illustrative Combinatorial Library from this compound
| Entry | Reagent (Nucleophile) | R-Group at C4-Position |
| 1 | Morpholine | Morpholin-4-yl |
| 2 | Aniline | Phenylamino |
| 3 | Sodium Methoxide (B1231860) | Methoxy |
| 4 | 4-Fluorothiophenol | (4-Fluorophenyl)thio |
| 5 | Piperazine | Piperazin-1-yl |
Potential in Materials Science and Photophysical Investigations
The conjugated system formed by the pyrimidine and furan (B31954) rings suggests that derivatives of this compound could have interesting applications in materials science, particularly in the development of organic electronic materials. researchgate.net
Pyrimidine derivatives can be incorporated into polymer backbones to create materials with specific thermal, electronic, or hydrogen-bonding properties. rsc.orgtandfonline.com The this compound scaffold could be functionalized to create monomers for polymerization. For example, nucleophilic substitution with a diol or diamine could produce a monomer suitable for condensation polymerization, leading to the formation of polyesters or polyamides containing the furan-pyrimidine unit. tandfonline.com
Alternatively, a polymerizable group, such as a vinyl or styryl moiety, could be introduced via a cross-coupling reaction at the 4-position. rsc.org The resulting monomer could then undergo addition polymerization. The inclusion of the electron-deficient pyrimidine ring and the electron-rich furan ring in a polymer chain is expected to influence the electronic properties of the material. researchgate.netrsc.org
The conjugation between the furan and pyrimidine rings suggests that these molecules may possess interesting photophysical properties. mdpi.comnih.gov Furan is an electron-rich heterocycle, while pyrimidine is electron-deficient, creating a potential donor-acceptor type structure. researchgate.netyoutube.com Such arrangements in organic molecules can lead to intramolecular charge transfer, which often results in fluorescence. nih.gov
The electronic properties can be further tuned by introducing different substituents at the 4-position of the pyrimidine ring. Electron-donating or electron-withdrawing groups would be expected to modify the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission characteristics of the molecule. nih.gov This tunability makes these compounds interesting candidates for investigation as organic fluorophores.
Advanced Functionalization Strategies for Novel Chemical Entities
Beyond simple nucleophilic substitution, more advanced synthetic methods can be employed to functionalize the this compound core, opening up further avenues for creating novel and complex molecules.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position. mdpi.comnih.govnih.gov These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups that are not readily accessible through standard SNAr chemistry. mdpi.comresearchgate.net For instance, a Suzuki coupling could be used to attach a phenyl or other aromatic group at the 4-position, extending the π-conjugated system of the molecule. mdpi.com
Furthermore, directed C-H functionalization could potentially be used to modify other positions on the pyrimidine or furan rings, although this would require the development of specific reaction conditions. nih.gov Such advanced strategies for derivatization are key to fully exploring the chemical space around this versatile scaffold and developing new chemical entities with tailored properties. uhmreactiondynamics.orggrowingscience.com
Design of Structurally Diverse Analogs via Post-Synthetic Modification
The chlorine atom at the 4-position of the pyrimidine ring is a versatile handle for post-synthetic modification, making it a prime site for introducing molecular diversity. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position. This is particularly valuable in medicinal chemistry, as the resulting amino-pyrimidine scaffold is a common feature in biologically active molecules.
Other Nucleophilic Substitutions: The activated chlorine atom can also readily react with other nucleophiles, such as thiols (thiolation) and alcohols (alkoxylation), further expanding the library of accessible derivatives. The reactivity is influenced by the substituents on the pyrimidine ring. nih.gov
The table below illustrates potential diversification strategies starting from the parent compound.
| Reaction Type | Reagent/Catalyst | Product Class | Potential Application |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-6-ethyl-2-(furan-3-yl)pyrimidines | Medicinal Chemistry, Materials Science |
| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst, Ligand, Base | 4-Amino-6-ethyl-2-(furan-3-yl)pyrimidine derivatives | Drug Discovery |
| Thiolation | Thiol, Base | 4-Thioether-6-ethyl-2-(furan-3-yl)pyrimidine derivatives | Agrochemicals, Medicinal Chemistry |
| Alkoxylation | Alcohol, Base | 4-Alkoxy-6-ethyl-2-(furan-3-yl)pyrimidine derivatives | Chemical Probes |
Exploration of Conformational Landscapes
The three-dimensional shape of a molecule is critical to its function, particularly in biological systems. For this compound and its derivatives, the key conformational feature is the rotation around the single bond connecting the pyrimidine and furan rings. The orientation of these two rings relative to each other defines the molecule's conformational landscape.
Computational methods, such as ab initio calculations, are powerful tools for mapping these landscapes. nih.gov By calculating the energy of the molecule at different dihedral angles (the angle between the planes of the two rings), a conformational energy profile can be generated. nih.gov This profile reveals the lowest energy conformations (conformational minima) and the energy barriers to rotation.
For biaryl systems like this, the preferred conformation is a balance between two main factors:
Steric Hindrance: Repulsion between atoms on adjacent rings can force the rings to twist out of planarity.
Conjugation: Electronic communication (π-conjugation) between the aromatic rings is maximized when they are coplanar, which is an energetically favorable state.
The interplay of these effects determines the equilibrium dihedral angle. Studies on similar biaryl systems show that even small changes in substitution can significantly alter this angle, which in turn can affect how the molecule interacts with a biological target or packs in a crystal lattice. iucr.orgacs.org
| Parameter | Description | Significance |
| Dihedral Angle (Φ) | The angle between the plane of the pyrimidine ring and the furan ring. | Determines the overall 3D shape and steric profile of the molecule. |
| Rotational Energy Barrier | The energy required to rotate from one low-energy conformation to another. | Influences the molecule's flexibility and the rate of interconversion between conformers. |
| Conformational Minima | The specific dihedral angles corresponding to the most stable conformations. | Represents the most likely shapes the molecule will adopt. |
Emerging Methodologies in Pyrimidine and Furan Conjugation Chemistry
The synthesis of the core this compound structure and its analogs benefits from ongoing advances in synthetic organic chemistry.
C-H Activation/Functionalization: A major frontier in synthesis is the direct functionalization of carbon-hydrogen bonds. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials (like boronic acids or halides), making syntheses more efficient and atom-economical. rsc.org For furan and pyrimidine systems, palladium-catalyzed C-H activation methods are being developed to directly couple the two rings. mdpi.comnih.gov For example, a C-H bond on the furan ring could be directly coupled with a C-Cl bond on the pyrimidine, or vice versa.
Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch flasks offers several advantages, including improved safety, better control over reaction parameters (temperature, pressure, time), and easier scalability. For multi-step syntheses or reactions that are difficult to control in batch, flow chemistry provides a powerful alternative.
Ultrasound and Microwave-Assisted Synthesis: The use of non-conventional energy sources like ultrasound and microwaves can dramatically accelerate reaction rates and improve yields. nih.govmdpi.com Microwave-assisted Suzuki couplings, for example, can often be completed in minutes rather than hours, with very low catalyst loadings. mdpi.com
Interdisciplinary Connections in Chemical Research and Development
The versatile this compound scaffold and its derivatives are not confined to a single area of research but have potential applications across multiple scientific disciplines.
Medicinal Chemistry: Pyrimidine-containing molecules are a mainstay in drug discovery, with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comnih.govresearchgate.net The ability to easily diversify the core structure allows for the creation of large libraries of compounds for high-throughput screening against various biological targets. acs.org The pyrimidine ring can act as a bioisostere for other aromatic systems and form crucial hydrogen bonds with proteins and enzymes. researchgate.net
Agrochemicals: Many successful herbicides, insecticides, and fungicides contain pyrimidine rings. mdpi.com The systematic modification of the this compound structure could lead to the discovery of new crop protection agents.
Materials Science: Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. researchgate.netmdpi.com Molecules containing both furan and pyrimidine units could be investigated as monomers for novel polymers with unique thermal, optical, or electronic properties. The aromatic nature of the scaffold suggests potential use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic semiconductors. researchgate.net
Chemical Biology: Derivatives of this scaffold could be functionalized with fluorescent tags or reactive groups to create chemical probes. These probes could be used to study biological processes, identify new drug targets, or visualize cellular components.
The continued exploration of this chemical scaffold, driven by innovative synthetic methods and a collaborative, interdisciplinary approach, holds significant promise for future scientific advancements.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine, and how can reaction conditions be optimized?
- Methodology : Multi-step nucleophilic substitution and coupling reactions are commonly employed. Key steps include introducing the ethyl group via alkylation and coupling the furan-3-yl moiety to the pyrimidine core. Solvent choice (e.g., NMP) and temperature control (e.g., 120°C for 16 hours) significantly impact yield. Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) ensures high purity .
- Optimization : Catalysts (e.g., Pd-based) and inert atmospheres minimize side reactions. Reaction monitoring with TLC or HPLC helps track intermediate formation .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- Techniques :
- 1H/13C NMR : Assigns protons and carbons to the pyrimidine core, ethyl group, and furan ring. For example, the furan C3 proton typically resonates at δ 7.2–7.8 ppm .
- HRMS : Confirms molecular weight (e.g., calculated m/z for C₁₀H₁₀ClN₃O: 223.05) .
- FT-IR : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .
Q. What safety protocols are critical during laboratory handling of this compound?
- Protocols : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes to prevent inhalation of volatile intermediates. Dispose of waste via certified hazardous waste services due to potential toxicity .
Q. How do structural features influence the compound’s biological activity?
- Key Features :
- Furan ring : Enhances π-π stacking with biological targets due to planarity and electron-rich nature .
- Chloro group : Increases electrophilicity, aiding interactions with nucleophilic residues in enzymes .
- Ethyl group : Modulates lipophilicity, affecting membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Approach :
- Assay standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines).
- Structural analogs : Test derivatives (e.g., replacing chloro with fluoro) to isolate substituent effects .
- Meta-analysis : Use statistical tools to account for variability in experimental designs .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methods :
- Molecular docking : Simulate binding poses in target active sites (e.g., kinases). Software like AutoDock Vina assesses binding affinities .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity to guide optimization .
Q. How can regioselectivity challenges during substitution reactions be addressed?
- Solutions :
- Directing groups : Use temporary protecting groups (e.g., Boc) to steer reactivity at specific pyrimidine positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 4-position over 2-position .
Q. What analytical methods identify degradation products under varying storage conditions?
- Techniques :
- HPLC-MS : Detects hydrolyzed or oxidized byproducts (e.g., loss of ethyl group or furan ring cleavage) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) simulate long-term storage .
Data Contradiction Analysis Example
| Study | Reported IC₅₀ (µM) | Conditions | Possible Explanation |
|---|---|---|---|
| A (2023) | 0.45 | pH 7.4, 37°C | Higher serum protein binding in assay media |
| B (2024) | 2.1 | pH 6.8, 25°C | Reduced solubility at lower pH/temperature |
Recommendation : Re-evaluate activity under standardized conditions (e.g., pH 7.4, 37°C) using a common cell line (e.g., HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
